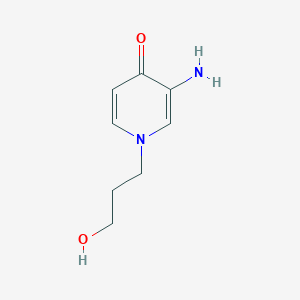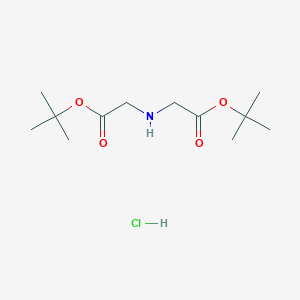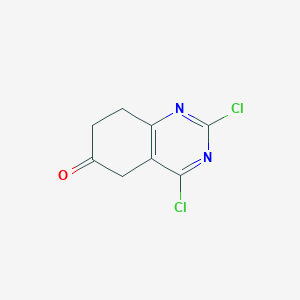
2-(2,3-Dichlorophenyl)butanoic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(2,3-Dichlorophenyl)butanoic acid is an organic compound that belongs to the class of carboxylic acids It is characterized by the presence of a butanoic acid moiety attached to a 2,3-dichlorophenyl group
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,3-Dichlorophenyl)butanoic acid typically involves the reaction of 2,3-dichlorobenzene with butanoic acid derivatives. One common method is the Friedel-Crafts acylation, where 2,3-dichlorobenzene reacts with butanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds under anhydrous conditions and requires careful control of temperature to avoid side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
化学反应分析
Types of Reactions
2-(2,3-Dichlorophenyl)butanoic acid can undergo various chemical reactions, including:
Oxidation: The carboxylic acid group can be oxidized to form corresponding derivatives.
Reduction: Reduction of the carboxylic acid group can yield alcohols or aldehydes.
Substitution: The chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylate salts or esters.
Reduction: Formation of butanol or butanal derivatives.
Substitution: Formation of substituted phenylbutanoic acids with various functional groups.
科学研究应用
2-(2,3-Dichlorophenyl)butanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Utilized in the production of specialty chemicals and intermediates for pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 2-(2,3-Dichlorophenyl)butanoic acid involves its interaction with specific molecular targets. The carboxylic acid group can form hydrogen bonds with biological molecules, influencing their function. Additionally, the dichlorophenyl group can interact with hydrophobic pockets in proteins, affecting their activity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
相似化合物的比较
Similar Compounds
- 2-(2,4-Dichlorophenyl)butanoic acid
- 2-(3,4-Dichlorophenyl)butanoic acid
- 2-(2,3-Dichlorophenyl)propanoic acid
Uniqueness
2-(2,3-Dichlorophenyl)butanoic acid is unique due to the specific positioning of the chlorine atoms on the phenyl ring, which can influence its reactivity and interaction with biological targets. This positional isomerism can result in different chemical and biological properties compared to its analogs.
属性
分子式 |
C10H10Cl2O2 |
|---|---|
分子量 |
233.09 g/mol |
IUPAC 名称 |
2-(2,3-dichlorophenyl)butanoic acid |
InChI |
InChI=1S/C10H10Cl2O2/c1-2-6(10(13)14)7-4-3-5-8(11)9(7)12/h3-6H,2H2,1H3,(H,13,14) |
InChI 键 |
HJNHHNWJOIGZLQ-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=C(C(=CC=C1)Cl)Cl)C(=O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![7-Methyl-2-(2-methylcyclopropyl)-4H,5H,6H,7H-pyrazolo[1,5-a]pyrimidine](/img/structure/B13075673.png)
![N-(4-(4H-1,2,4-Triazol-3-yl)phenyl)-8-(3-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyridin-2-amine](/img/structure/B13075676.png)
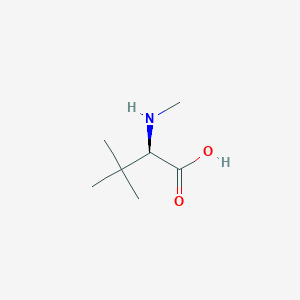


![4-Piperidinecarboxamide, 4-amino-1-(7h-pyrrolo[2,3-d]pyrimidin-4-yl)-n-[[4-(trifluoromethyl)phenyl]methyl]-](/img/structure/B13075700.png)
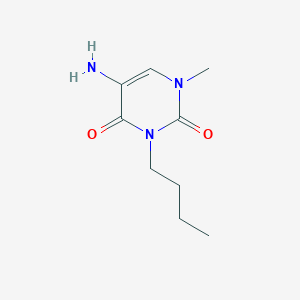
![8-Ethynyltricyclo[5.2.1.0,2,6]decan-8-ol](/img/structure/B13075706.png)
